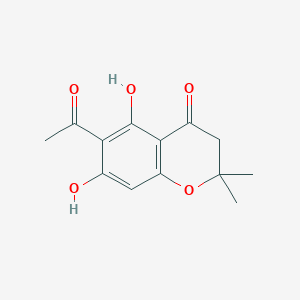

6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-6(14)10-7(15)4-9-11(12(10)17)8(16)5-13(2,3)18-9/h4,15,17H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFOCMUENKXNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=C1O)OC(CC2=O)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation Strategies for Chroman 4 One Analogs

Natural Sources and Distribution of Chroman-4-one Type Compounds

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that are widely distributed in the natural world, particularly in plants and fungi. acs.orgnih.gov These compounds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. nih.govacs.org The substitution patterns on the chroman-4-one scaffold dictate their specific properties and functions. acs.org

While the precise compound 6-acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one has not been extensively documented as a natural isolate in the reviewed literature, structurally similar compounds have been identified, suggesting its potential existence in the biosphere. For instance, a closely related compound, 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, has been isolated from the plant Ageratina grandifolia, highlighting that the acetylated dimethylchroman skeleton is indeed produced in nature. nih.gov

| Source Type | Specific Organism | Compound Class/Analog Example |

|---|---|---|

| Botanical | Ageratina grandifolia | 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane nih.gov |

| Botanical | Melicope semecarpifolia | Acetophenones, Flavonoids, Coumarins |

| Fungal | Panus lecomtei | Diverse secondary metabolites |

The genus Melicope, including the species Melicope semecarpifolia, is known to be a rich source of various secondary metabolites, such as acetophenones, coumarins, and flavonoids. While the target compound has not been explicitly reported from this plant, the presence of these related chemical classes makes it a plausible, yet unconfirmed, source for chroman-4-one derivatives. The structural diversity within the chemical constituents of Melicope semecarpifolia underscores the potential for discovering novel chroman-4-one analogs.

Fungi are prolific producers of a vast array of secondary metabolites, and the genus Panus is no exception. Species within this genus are known to synthesize diverse bioactive compounds. Panus lecomtei has been the subject of scientific investigation, revealing its capacity to produce a range of secondary metabolites. Although this compound has not been specifically identified from Panus lecomtei, the metabolic plasticity of this fungus suggests it could be a potential, though currently unverified, source for such chroman-4-one structures.

Methodologies for Isolation of this compound Analogs from Natural Matrices

The isolation of chroman-4-one analogs from complex natural mixtures requires a systematic approach involving initial extraction followed by multi-step purification.

The initial step in isolating compounds from natural sources is solvent extraction. The choice of solvent is critical and is based on the polarity of the target molecules. For chroman-4-ones, which are moderately polar, a range of solvents and solvent systems are employed.

A common strategy is to perform a successive extraction with solvents of increasing polarity. For instance, a plant or fungal biomass might first be extracted with a non-polar solvent like hexane to remove lipids and other non-polar constituents. This is followed by extraction with solvents of intermediate polarity, such as ethyl acetate (B1210297) or chloroform, which are effective at dissolving chroman-4-ones. kyoto-u.ac.jp Finally, a polar solvent like methanol or ethanol can be used to extract any remaining polar compounds.

Alternatively, a single polar solvent, such as methanol or ethanol, can be used for the initial extraction, followed by liquid-liquid partitioning of the crude extract. In this method, the crude extract is dissolved in a water-methanol mixture and then partitioned against a non-polar solvent like hexane to remove fats. The aqueous layer is then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to isolate the desired chroman-4-one analogs.

| Solvent | Polarity | Purpose |

|---|---|---|

| Hexane | Non-polar | Removal of lipids and other non-polar compounds |

| Chloroform | Intermediate | Extraction of moderately polar compounds like chroman-4-ones kyoto-u.ac.jp |

| Ethyl Acetate | Intermediate | Extraction and partitioning of chroman-4-ones |

| Methanol/Ethanol | Polar | Initial broad-spectrum extraction |

Following solvent extraction, the resulting crude extract contains a mixture of compounds that require further separation. Chromatographic techniques are indispensable for the purification of individual chroman-4-one analogs.

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary analytical tool to identify the presence of target compounds in the extract and to determine the optimal solvent system for column chromatography. nih.gov

Column Chromatography: This is the workhorse of natural product isolation. The crude extract is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a gradient of solvents (mobile phase) is then passed through the column. Compounds separate based on their differential affinity for the stationary and mobile phases. For chroman-4-one analogs, a common mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, HPLC is often employed. nih.govresearchgate.net This technique uses high pressure to force the solvent through a column with smaller particle sizes, resulting in higher resolution and faster separation times. Both normal-phase and reverse-phase HPLC can be used for the purification of chroman-4-ones, depending on the specific properties of the compound and the impurities present.

Synthetic Methodologies and Chemical Transformations of 6 Acetyl 5,7 Dihydroxy 2,2 Dimethylchroman 4 One

Total Synthesis of 6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one and its Isomers

The total synthesis of this compound has been documented in the scientific literature, providing a pathway to obtain this specific natural product derivative. researchgate.net The synthetic route is built upon foundational reactions in organic chemistry, utilizing readily available precursors to construct the complex bicyclic structure.

The construction of the target molecule begins with simple and commercially available starting materials. The key precursors are:

Phloroglucinol (B13840): A highly activated benzene (B151609) derivative (1,3,5-trihydroxybenzene), phloroglucinol serves as the foundational aromatic ring (Ring A) of the chroman-4-one structure. Its three hydroxyl groups make it highly susceptible to electrophilic aromatic substitution, facilitating the introduction of necessary functional groups. sci-hub.se

3,3-Dimethylacrylic Acid (or its equivalents like Mesityl Oxide): This reactant is essential for forming the dimethyl-dihydropyranone ring (Ring B). The reaction, typically a Pechmann condensation or a related cyclization, involves the condensation of the phenol (B47542) (phloroglucinol) with the α,β-unsaturated acid or its ester, followed by intramolecular cyclization to form the heterocyclic ring. orgsyn.org

The selection of these precursors is strategic, as they contain the essential carbon framework and functional groups required for the assembly of the target molecule.

The synthesis of this compound is a multi-step process that involves the sequential formation of the core structure and the introduction of the acetyl group.

A plausible synthetic pathway involves two key transformations:

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is used to introduce the acetyl group onto the electron-rich phloroglucinol ring. rsc.orgorganic-chemistry.org The reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid. rsc.orgresearchgate.netgoogle.com Given the high reactivity of phloroglucinol, this step must be carefully controlled to achieve mono-acylation at the desired position.

Cyclization Reaction: Following acylation, the resulting 2,4,6-trihydroxyacetophenone undergoes cyclization with 3,3-dimethylacrylic acid or a similar reagent. This reaction constructs the second ring of the chroman-4-one scaffold. The reaction is typically catalyzed by an acid, such as polyphosphoric acid or sulfuric acid, which facilitates both the initial condensation and the subsequent ring-closing reaction to yield the final chroman-4-one structure.

An alternative sequence involves first performing the cyclization of phloroglucinol with 3,3-dimethylacrylic acid to form 5,7-dihydroxy-2,2-dimethylchroman-4-one, followed by a regioselective Friedel-Crafts acylation at the C6 position to introduce the acetyl group. The specific conditions, including catalysts, solvents, and reaction temperatures, are critical for maximizing the yield and purity of the final product. researchgate.net

General Synthetic Strategies for Chroman-4-one Scaffold Construction

Beyond the specific synthesis of the title compound, several general and robust strategies have been developed for the construction of the chroman-4-one scaffold. These modern methodologies offer advantages in terms of efficiency, substrate scope, and functional group tolerance.

Cascade radical annulation has emerged as a powerful tool for synthesizing complex heterocyclic structures like chroman-4-ones from simple precursors in a single step. sci-hub.se This strategy often involves the reaction of 2-(allyloxy)arylaldehydes with a radical source. Current time information in Vienna, AT.

The general mechanism proceeds as follows:

A radical is generated from a suitable precursor.

This radical adds to the aldehyde carbonyl group.

The resulting intermediate undergoes an intramolecular cyclization (annulation) by attacking the tethered allyl group.

A subsequent hydrogen atom transfer or oxidation step yields the 3-substituted chroman-4-one product.

Various types of radicals, including alkyl, acyl, and phosphoryl radicals, have been successfully employed, allowing for the introduction of diverse substituents at the C3 position of the chroman-4-one ring. Current time information in Vienna, AT. These reactions can be initiated using thermal initiators, transition metals, or, more recently, through photoredox catalysis. A notable advantage is the ability to construct the functionalized heterocyclic ring in a highly convergent manner. rsc.orgresearchgate.net

A classical and widely used approach for the synthesis of chroman-4-ones involves an intramolecular aldol-type reaction. researchgate.net This method typically starts from a 2'-hydroxyacetophenone (B8834) derivative.

The key steps are:

A base-promoted crossed aldol (B89426) condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde. This forms a chalcone (B49325) intermediate (an α,β-unsaturated ketone).

An intramolecular oxa-Michael addition (conjugate addition) of the phenolic hydroxyl group onto the enone system of the chalcone.

This cyclization step forms the dihydropyranone ring, yielding the chroman-4-one scaffold. google.com Microwave irradiation has been shown to efficiently promote this one-step procedure, significantly reducing reaction times. psu.edu The substitution pattern of the final product is determined by the choice of the starting acetophenone (B1666503) and aldehyde, making it a versatile method for generating a library of chroman-4-one derivatives. google.compsu.edu

| Methodology | Key Precursors | Core Reaction Type | Key Features |

|---|---|---|---|

| Cascade Radical Annulation | 2-(Allyloxy)arylaldehydes, Radical Precursors | Radical Addition / Intramolecular Cyclization | High efficiency; Introduces diverse C3 substituents; Can be performed under metal-free conditions. Current time information in Vienna, AT. |

| Aldol Condensation / Oxa-Michael Addition | 2'-Hydroxyacetophenones, Aldehydes | Aldol Condensation / Conjugate Addition | Classical and robust method; One-pot synthesis from readily available materials; Amenable to microwave-assisted synthesis. psu.edu |

| Photoredox Catalysis | Alkenyl Aldehydes, Carboxylate Salts, etc. | Visible-Light-Mediated Radical Cyclization | Mild reaction conditions (room temperature); High functional group tolerance; Sustainable approach using light as an energy source. orgsyn.orgbeilstein-journals.org |

Visible-light photoredox catalysis represents a modern and sustainable approach to organic synthesis, and it has been successfully applied to the construction of chroman-4-ones. orgsyn.org These methods leverage the ability of a photocatalyst to generate radical intermediates under mild conditions using visible light.

Several photoredox strategies have been developed:

Tandem Radical Addition/Cyclization: A novel protocol describes the synthesis of 3-substituted chroman-4-ones via a tandem radical addition/cyclization of alkenyl aldehydes, initiated by a photoredox catalyst. orgsyn.org

Decarboxylative Radical Cyclization: Another approach utilizes inexpensive and abundant carboxylic acids or their salts as radical precursors. beilstein-journals.org Upon excitation by visible light, the photocatalyst (which can be an iridium complex or even a simple iron salt like FeCl₃) facilitates the decarboxylation of the carboxylate, generating an alkyl radical that then engages in a cyclization cascade to form the chroman-4-one ring. beilstein-journals.org

These photoredox methods are characterized by their exceptionally mild reaction conditions, broad substrate scope, and excellent functional group tolerance, making them highly attractive for the synthesis of complex and sensitive molecules. researchgate.net

Intermolecular Michael Addition–Cyclization Reactions

The construction of the chroman-4-one skeleton, a central feature of this compound, can be efficiently achieved through tandem reactions that form multiple bonds in a single operation. One powerful strategy is the intermolecular Michael addition followed by a cyclization cascade. This approach typically involves the reaction of a substituted phenol with an α,β-unsaturated carbonyl compound.

In the context of chroman-4-one synthesis, a phenol (acting as the Michael donor) adds to an activated alkene (the Michael acceptor). The resulting intermediate then undergoes an intramolecular cyclization to form the heterocyclic ring system. For the synthesis of polysubstituted chroman-4-ones, domino reactions such as the Knoevenagel condensation followed by a Michael addition and subsequent cyclization are particularly effective. These multicomponent reactions offer an atom-economical and efficient route to complex molecular architectures from simple starting materials.

While specific examples detailing the synthesis of this compound via this exact route are not extensively documented in dedicated studies, the general applicability of the Michael addition-cyclization strategy is a cornerstone of chromanone synthesis. The reaction conditions can be tuned by selecting appropriate catalysts, such as bases or Lewis acids, to facilitate the initial conjugate addition.

Derivatization and Structural Modification of the this compound Core

The this compound scaffold serves as a versatile template for further chemical modification. The presence of multiple reactive sites—two hydroxyl groups, an acetyl moiety, and the chromanone core itself—allows for a wide range of derivatization reactions. These modifications are crucial for exploring the chemical space around the core structure and for synthesizing analogs with tailored properties. Structural modifications can be directed at the hydroxyl groups, the aromatic ring, or the heterocyclic core to generate a library of related compounds.

Acetylation and Alkylation Reactions

The phenolic hydroxyl groups at the C5 and C7 positions are primary targets for acetylation and alkylation. These reactions modify the electronic and steric properties of the molecule.

Acetylation: The hydroxyl groups can be readily acetylated using reagents like acetic anhydride or acetyl chloride in the presence of a base. This transformation converts the phenols into their corresponding acetate (B1210297) esters, which can alter the molecule's solubility and serve as a protecting group strategy in multi-step syntheses.

Alkylation: Alkylation of the phenolic hydroxyls introduces ether linkages. This is commonly achieved using alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates in the presence of a base such as potassium carbonate (K₂CO₃). This functionalization is useful for probing the role of the hydroxyl groups in molecular interactions. For instance, the alkylation of related 6-acetyl-7-hydroxychromones with agents like ethyl bromoacetate (B1195939) has been used as a step in the synthesis of more complex fused heterocyclic systems, such as furo[3,2-g]chromones.

| Reagent | Reaction Type | Functional Group Targeted | Product Type |

| Acetic Anhydride | Acetylation | C5-OH, C7-OH | Acetate Ester |

| Acetyl Chloride | Acetylation | C5-OH, C7-OH | Acetate Ester |

| Methyl Iodide / K₂CO₃ | Alkylation (Methylation) | C5-OH, C7-OH | Methyl Ether |

| Ethyl Bromoacetate / K₂CO₃ | Alkylation | C7-OH | Carboethoxymethyl Ether |

Halogenation and Formylation for Further Functionalization

Introducing halogens or a formyl group onto the chromanone aromatic ring provides synthetic handles for subsequent cross-coupling reactions or further derivatization.

Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms (Cl, Br, I) at the electron-rich C8 position of the 5,7-dihydroxychromanone system. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for this purpose. The resulting aryl halides can then participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Formylation: The introduction of a formyl group (-CHO), typically at the C8 position, can be achieved through reactions like the Vilsmeier-Haack or Duff reaction on the activated aromatic ring. The resulting aldehyde is a versatile intermediate that can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensations and other carbonyl chemistry to build more complex structures. 6-Carbonyl-7-hydroxychromones are noted as valuable synthons for creating linearly fused hetarenochromones.

Stereoselective Synthesis of Chiral Analogs

The development of stereoselective methods to synthesize chiral chromanones is of significant interest. While the parent compound this compound is achiral, modifications to the heterocyclic ring can introduce stereocenters. The synthesis of specific stereoisomers is critical for applications where chirality is a key determinant of function.

A notable strategy involves the asymmetric synthesis of related chromane (B1220400) structures, which can be adapted for chroman-4-one analogs. For example, the total synthesis of stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane highlights key stereocontrolling reactions. researchgate.netacs.orgnih.gov The core of this approach is the Sharpless asymmetric dihydroxylation of a 2,2-dimethyl-2H-chromene precursor. researchgate.netacs.orgnih.gov This reaction installs two adjacent hydroxyl groups with a specific stereochemistry.

Subsequent reactions, such as the Mitsunobu or Steglich esterification, can then be used to introduce other functionalities with controlled stereochemistry, providing access to both cis- and trans-isomers. researchgate.netacs.orgnih.gov The absolute configuration of the synthesized chiral molecules is often confirmed using techniques like Mosher ester analysis. researchgate.netacs.orgnih.gov This approach allows for the systematic preparation of all possible stereoisomers of a given chiral analog, which is invaluable for detailed chemical and biological studies. researchgate.netacs.orgnih.gov

| Key Reaction | Purpose | Stereocontrol |

| Sharpless Asymmetric Dihydroxylation | Introduction of two chiral hydroxyl groups on the heterocyclic ring. | High enantioselectivity. |

| Mitsunobu Reaction | Inversion of stereochemistry at a chiral center during esterification. | Stereospecific (inversion). |

| Steglich Esterification | Esterification with retention of stereochemistry. | Stereospecific (retention). |

| Mosher Ester Analysis | Determination of absolute configuration of chiral alcohols. | Spectroscopic analysis. |

Green Chemistry Approaches in Chroman-4-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like chroman-4-ones to reduce environmental impact. These approaches focus on the use of sustainable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

For the synthesis of the broader chromene and chromanone family, several green methodologies have been developed. These include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating.

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to accelerate reactions, often under milder conditions than traditional heating.

Use of Green Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids minimizes pollution. Solvent-free (neat) reaction conditions represent an ideal scenario.

Catalyst-Based Approaches: The use of recyclable and non-toxic catalysts, such as nano-materials or organocatalysts, is a key aspect of green synthesis. For example, nano-kaoline/BF₃/Fe₃O₄ has been reported as a recyclable, superparamagnetic nanocatalyst for the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions.

These sustainable methods offer significant advantages in terms of efficiency, cost-effectiveness, and ease of purification, making them attractive alternatives to classical synthetic protocols.

Structure Activity Relationship Sar Studies of 6 Acetyl 5,7 Dihydroxy 2,2 Dimethylchroman 4 One Derivatives

Correlating Structural Modifications with Changes in Biological Potency

Systematic structural modifications of the 6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one core have provided valuable insights into the determinants of its biological activity. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and alterations at various positions, including the aromatic ring and the heterocyclic ring, have been shown to significantly impact bioactivity.

For instance, in the broader class of chroman-4-one derivatives, substitutions on the aromatic ring (A-ring) have been demonstrated to be critical. Studies on related 5,7-dihydroxy-4-chromanones have revealed that the introduction of hydrophobic substituents at the 2-position of the heterocyclic ring (C-ring) plays a significant role in determining antibacterial activities. Specifically, derivatives with longer aliphatic alkyl chains (six to nine carbons) at this position exhibited more potent activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to those with shorter chains. nih.gov

Furthermore, investigations into the inhibition of enzymes such as sirtuin 2 (SIRT2) by chroman-4-one derivatives have highlighted the importance of substituents at the 6- and 8-positions of the A-ring. The introduction of larger, electron-withdrawing groups, such as halogens, at these positions was found to be favorable for inhibitory potency. nih.gov For example, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor. nih.gov

The following table summarizes the impact of various structural modifications on the biological potency of chroman-4-one derivatives, providing a basis for understanding the potential effects of similar changes to the this compound scaffold.

| Modification Site | Modification | Observed Effect on Biological Potency | Target/Activity |

| C-2 Position | Introduction of long-chain alkyl groups | Increased potency | Antibacterial (MRSA) |

| C-6 and C-8 Positions | Introduction of electron-withdrawing groups (e.g., Br, Cl) | Increased potency | SIRT2 Inhibition |

| C-5 and C-7 Positions | Presence of hydroxyl groups | Essential for antibacterial activity | Antibacterial |

| Carbonyl group at C-4 | Reduction to a hydroxyl group or removal | Decreased or abolished activity | SIRT2 Inhibition |

Identification of Key Pharmacophoric Features for Specific Activities

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For chroman-4-one derivatives, several key pharmacophoric features have been elucidated that are crucial for their interaction with various biological targets.

For antibacterial activity, a critical pharmacophore includes the presence of hydroxyl groups at the 5- and 7-positions of the A-ring, which can act as hydrogen bond donors and acceptors. nih.gov These groups, in conjunction with a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position (the carbonyl group), form the essential features for potent antibacterial action. nih.gov

In the context of SIRT2 inhibition, the key pharmacophoric elements include an alkyl chain at the 2-position, which likely interacts with a hydrophobic pocket in the enzyme's active site. nih.gov Additionally, the presence of larger, electron-withdrawing groups at the 6- and 8-positions contributes to the inhibitory activity, suggesting that these regions of the molecule are involved in important interactions with the target enzyme. nih.gov The intact carbonyl group at the 4-position is also considered a crucial feature for maintaining high potency. nih.gov

Elucidation of Structure-Function Dependencies and Critical Functional Groups

The biological function of this compound derivatives is intricately linked to the presence and arrangement of specific functional groups. The hydroxyl groups at the 5- and 7-positions are frequently implicated as critical for various biological activities, including antioxidant and antibacterial effects. These phenolic hydroxyls can participate in hydrogen bonding with biological targets and are also key to the radical-scavenging properties of these molecules.

The acetyl group at the 6-position, being an electron-withdrawing group, can influence the electronic properties of the aromatic ring and may also serve as a point of interaction with target proteins. Modifications to this group, such as reduction or conversion to other functional groups, would likely have a profound impact on the molecule's biological profile.

The gem-dimethyl group at the 2-position is a characteristic feature that locks the conformation of the heterocyclic ring. This structural constraint can be crucial for orienting other functional groups in the optimal three-dimensional space for binding to a biological target. The influence of this specific substitution pattern on biological activity is an area of ongoing research.

The carbonyl group at the 4-position is another critical functional group. As a hydrogen bond acceptor, it plays a vital role in the interaction of these molecules with many biological targets. Studies on related chroman-4-ones have shown that reduction of this carbonyl to a hydroxyl group or its complete removal leads to a significant loss of activity, underscoring its importance for biological function. nih.gov

Computational and Chemoinformatic Studies of 6 Acetyl 5,7 Dihydroxy 2,2 Dimethylchroman 4 One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This analysis is critical for understanding the mechanism of action and for designing new therapeutic agents.

Molecular docking simulations have been employed to predict the binding affinity of chroman-4-one derivatives against various protein targets. In one such study, a series of 4-chromanone derivatives were evaluated for their binding affinity to the μ-opioid receptor. A representative compound from this class demonstrated a strong predicted binding affinity, with a docking score of -8.36 kcal/mol. jmbfs.org This value is notably stronger than that of morphine, a standard reference compound, which scored -6.02 kcal/mol in the same study, indicating a high potential for interaction with the receptor. jmbfs.org Other studies on related chroman-4-one scaffolds have also shown high binding affinities for various targets, including amyloid-β plaques and sigma receptors, with Ki values in the nanomolar range. nih.govrsc.org

Predicted Binding Affinities of Chroman-4-one Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score) | Reference Compound | Reference Binding Affinity | Source |

|---|---|---|---|---|---|

| 4-Chromanone Derivative | μ-Opioid Receptor | -8.36 kcal/mol | Morphine | -6.02 kcal/mol | jmbfs.org |

Detailed analysis of the docking results reveals the specific molecular interactions that stabilize the ligand-protein complex. For the 4-chromanone derivative docked into the μ-opioid receptor, the analysis identified several key interactions within the active site. These include:

Pi-Pi Stacking: Two pi-pi stacking interactions were observed between the aromatic rings of the chromanone and the amino acid Tryptophan 318 (TRP318). jmbfs.org

Hydrogen Bonding: The compound formed three hydrogen bonds with serine residues. Specifically, the hydroxyl groups of the ligand interacted with SER53 and SER55. jmbfs.org

The compound was found to be enclosed within a pocket formed by a number of amino acid residues, ensuring a stable binding mode. jmbfs.org This detailed understanding of binding interactions is crucial for optimizing the structure of the lead compound to enhance its potency and selectivity. jmbfs.org

Key Active Site Interactions for a 4-Chromanone Derivative with the μ-Opioid Receptor

| Interaction Type | Interacting Amino Acid Residue(s) | Source |

|---|---|---|

| Pi-Pi Stacking | TRP318 | jmbfs.org |

| Hydrogen Bonding | SER53, SER55 | jmbfs.org |

| Enclosing Pocket Residues | SER53 | jmbfs.org |

| HIS54 | ||

| SER55 | ||

| LEU56 | ||

| TYR75 | ||

| GLN124 | ||

| ASN127 | ||

| TYR128 | ||

| LYS233 | ||

| VAL300 | ||

| LYS303 | ||

| TRP318 | ||

| HIS319 | ||

| ILE322 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org By analyzing a series of compounds, QSAR models can identify key structural features, or "descriptors," that influence their potency.

For chroman-4-one derivatives, QSAR models have been utilized in conjunction with molecular docking results to identify promising lead compounds. jmbfs.org The insights gained from QSAR studies help in prioritizing which derivatives to synthesize and test, thereby streamlining the drug discovery process. frontiersin.orgmdpi.com These models can reveal how properties like hydrophobicity, electronic distribution, and steric factors contribute to the biological activity, guiding the rational design of new analogs with improved efficacy. frontiersin.orgorientjchem.org

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools are used early in the discovery process to forecast these properties and identify potential liabilities. These predictions are often based on established guidelines such as Lipinski's rule of five. researchgate.net

For chroman-4-one derivatives and related heterocyclic compounds, various ADME parameters are computationally predicted. These can include:

Human Intestinal Absorption (HIA): Predictions for similar scaffolds suggest good intestinal absorption. dergipark.org.tr

Cell Permeability: Caco-2 cell permeability models are used to predict absorption across the gut wall. dergipark.org.tr

Blood-Brain Barrier (BBB) Penetration: Computational models predict the ability of a compound to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Models predict potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.

While specific ADME data for 6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one is not detailed in the available literature, in silico tools are routinely applied to its structural class to ensure that new designs possess favorable drug-like properties. rsc.org

Biosynthetic Pathway Postulation (for naturally occurring analogs)

The chroman-4-one core structure, also known as a flavanone, is prevalent in nature, particularly in plants. nih.govresearchgate.net These compounds are synthesized through the flavonoid branch of the phenylpropanoid pathway. biotech-asia.org The biosynthesis begins with an amino acid, typically phenylalanine.

The key steps in the formation of the flavanone scaffold are:

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine ammonia-lyase (PAL), which converts phenylalanine into cinnamic acid.

Formation of p-Coumaroyl-CoA: Cinnamic acid is then converted to p-Coumaroyl-CoA through a series of enzymatic steps.

Chalcone (B49325) Synthesis: The enzyme Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. biotech-asia.org

Cyclization to Flavanone: Finally, Chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone to form the flavanone (chroman-4-one) ring system. biotech-asia.org

Following the formation of the basic flavanone skeleton, various enzymes such as hydroxylases, methyltransferases, and acetyltransferases would be responsible for adding the specific functional groups (like the acetyl and hydroxyl groups) found on this compound and its natural analogs. nih.gov

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm acetyl (δ ~2.5 ppm) and dimethyl groups (δ ~1.3 ppm). Compare with published data for chroman-4-ones .

- MS : High-resolution ESI-MS for molecular ion ([M+H]+) and fragmentation patterns .

- X-ray crystallography : Resolve ambiguities in stereochemistry, as in ’s single-crystal analysis of a related compound.

How can excited-state intramolecular proton transfer (ESIPT) in this compound be modeled computationally?

Advanced Research Question

ESIPT is critical for understanding photophysical properties. Use:

- TD-DFT : Simulate excited-state dynamics with Gaussian09 or similar software. highlights TD-DFT studies on chroman-4-one derivatives in methanol/dichloromethane .

- Solvent Effects : Include polarizable continuum models (PCM) to account for solvent polarity shifts in proton transfer kinetics .

What pharmacological screening strategies are suitable for identifying its biological targets?

Advanced Research Question

- In Silico Docking : Use AutoDock Vina with PDB structures (e.g., kinases or GPCRs) to predict binding affinity. references ADMET properties (e.g., BBB permeability) to guide target selection .

- In Vitro Assays : Prioritize antioxidant (DPPH/ABTS) and anti-inflammatory (COX-2 inhibition) assays, as cited in ’s pharmacological studies .

How can researchers address discrepancies in reported melting points?

Basic Research Question

Variations arise from polymorphic forms or impurities. Mitigation strategies:

- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to isolate stable polymorphs.

- DSC/TGA : Validate thermal stability and melting behavior via differential scanning calorimetry .

What chromatographic conditions optimize HPLC separation of this compound from structurally similar analogs?

Advanced Research Question

- Column : C18 reverse-phase with 5 µm particle size.

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (e.g., 30% → 70% over 20 min) .

- Detection : UV at 280 nm (max absorption for chroman-4-ones) .

How do substituent positions (e.g., acetyl, dimethyl groups) influence its antioxidant activity?

Advanced Research Question

- SAR Analysis : Compare hydroxyl radical scavenging (e.g., IC50) of derivatives. cites structure-activity relationships for similar compounds in Int J Mol Sci. (2015) .

- Electron Paramagnetic Resonance (EPR) : Quantify radical quenching efficiency in vitro .

What strategies minimize degradation during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.